1-(2,5-Bis(benzyloxy)phenyl)ethanone

Catalog No.
S3181683
CAS No.
21766-81-4
M.F
C22H20O3
M. Wt
332.399
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Bis(benzyloxy)phenyl)ethanone

CAS Number

21766-81-4

Product Name

1-(2,5-Bis(benzyloxy)phenyl)ethanone

IUPAC Name

1-[2,5-bis(phenylmethoxy)phenyl]ethanone

Molecular Formula

C22H20O3

Molecular Weight

332.399

InChI

InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

UQJUOEWQZNRLJJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Solubility

not available
  • Organic Synthesis

    The presence of the benzyloxy (phenylmethoxy) groups suggests 1-(2,5-Bis(benzyloxy)phenyl)ethanone could be a precursor molecule in organic synthesis. These groups are often used as protecting groups for phenols. By attaching a benzyloxy group to a phenol, the reactivity of the hydroxyl group is masked, allowing for further chemical modifications on the molecule. The benzyloxy group can then be later cleaved under specific conditions to regenerate the free phenol .

  • Material Science

    Aromatic ketones, like 1-(2,5-Bis(benzyloxy)phenyl)ethanone, can have interesting properties such as thermal stability and liquid crystalline behavior. These properties make them potentially useful in material science applications .

  • Biological Studies

    Due to the presence of aromatic rings and a carbonyl group, 1-(2,5-Bis(benzyloxy)phenyl)ethanone may hold some potential for biological studies. However, there is no current research available to confirm this.

1-(2,5-Bis(benzyloxy)phenyl)ethanone is an organic compound characterized by its molecular formula C22H20O3C_{22}H_{20}O_{3} and a molecular weight of approximately 332.39 g/mol. This compound features a phenyl ring substituted with two benzyloxy groups at the 2 and 5 positions, along with an ethanone functional group. Its structural complexity allows it to exhibit various chemical and biological properties, making it a subject of interest in both synthetic chemistry and pharmacology .

Typical of ketones and aromatic compounds, including:

  • Nucleophilic Addition: The carbonyl group in the ethanone moiety can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can engage in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions underline its versatility as a building block in organic synthesis .

Research indicates that compounds similar to 1-(2,5-Bis(benzyloxy)phenyl)ethanone may exhibit notable biological activities, including:

  • Antioxidant Properties: Some studies suggest that benzyloxy-substituted phenyl compounds can scavenge free radicals, contributing to their potential health benefits.
  • Antimicrobial Activity: There is evidence that certain derivatives possess antimicrobial properties, which could be useful in pharmaceutical applications.
  • Potential Anticancer Activity: Preliminary studies have indicated that similar compounds may inhibit cancer cell proliferation, although more research is needed to confirm these effects specifically for 1-(2,5-Bis(benzyloxy)phenyl)ethanone .

The synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone typically involves the following steps:

  • Formation of the Benzyloxy Group: The initial step often includes the protection of hydroxyl groups on phenolic substrates using benzyl chloride in the presence of a base such as sodium hydroxide.
  • Ketone Formation: The protected phenolic compound is then reacted with acetyl chloride or acetic anhydride to introduce the ethanone functional group.
  • Deprotection: Finally, the benzyloxy groups may be deprotected using catalytic hydrogenation or other methods to yield the final product .

1-(2,5-Bis(benzyloxy)phenyl)ethanone finds applications in various fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Material Science: It can be used as a precursor for synthesizing polymers or other materials with specific properties.
  • Organic Synthesis: As a versatile building block, it serves as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 1-(2,5-Bis(benzyloxy)phenyl)ethanone are crucial for understanding its biological mechanisms. Preliminary studies have shown interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions could elucidate its pharmacological profile and inform future therapeutic applications .

Several compounds share structural similarities with 1-(2,5-Bis(benzyloxy)phenyl)ethanone. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
1-(2,4-Bis(benzyloxy)phenyl)ethanoneTwo benzyloxy groups at 2 and 4 positionsSlightly different substitution pattern
1-(2,4,6-Tris(benzyloxy)phenyl)ethanoneThree benzyloxy groupsIncreased steric hindrance
1-(3-Benzyloxyphenyl)-2-butanoneOne benzyloxy groupDifferent carbon chain length

These comparisons illustrate that while there are structural similarities among these compounds, the specific arrangement and number of substituents confer distinct chemical and biological properties to each compound .

XLogP3

4.5

Dates

Modify: 2023-08-18

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